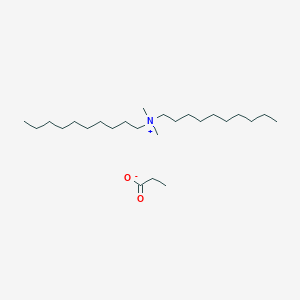
Didecyldimethylammonium propionate
Cat. No. B8581598
Key on ui cas rn:
138194-91-9
M. Wt: 399.7 g/mol
InChI Key: DYICNTACFPXWKO-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
Patent
US05891921
Procedure details


0.0221 mole of sodium propionate and 0.0221 mole of 80% didecyldimethylammonium chloride in 8 grams of propionic acid were mixed in a flask. The mixture was heated to 60° C.-80° C. and held for 2 hours.



Identifiers


|
REACTION_CXSMILES
|
[C:1]([O-:5])(=[O:4])[CH2:2][CH3:3].[Na+].[Cl-].[CH2:8]([N+:18]([CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH3:30])([CH3:20])[CH3:19])[CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH3:17]>C(O)(=O)CC>[C:1]([O-:5])(=[O:4])[CH2:2][CH3:3].[CH2:21]([N+:18]([CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH3:17])([CH3:20])[CH3:19])[CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH3:30] |f:0.1,2.3,5.6|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.0221 mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CC)(=O)[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
0.0221 mol
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].C(CCCCCCCCC)[N+](C)(C)CCCCCCCCCC
|
|
Name
|
|
|
Quantity
|
8 g
|
|
Type
|
solvent
|
|
Smiles
|
C(CC)(=O)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was heated to 60° C.-80° C.
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(CC)(=O)[O-].C(CCCCCCCCC)[N+](C)(C)CCCCCCCCCC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
